molecular formula C9H9BrN4 B1374224 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine CAS No. 1498289-19-2

3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine

Cat. No.: B1374224
CAS No.: 1498289-19-2
M. Wt: 253.1 g/mol
InChI Key: JWFHLIKOHGCSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with 2,5-dimethylpyrazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazine derivative .

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction often occurs through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical and physical properties. This dual-ring structure allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHLIKOHGCSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.